molecular formula C30H28ClN3O4 B11981655 diallyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

diallyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11981655
M. Wt: 530.0 g/mol
InChI Key: BQSKVKMYTAGOSL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of diallyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves several steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl and phenyl groups. The final step involves the formation of the pyridinedicarboxylate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

Diallyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Diallyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its interactions with various biological molecules to understand its potential biological activities.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: This compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of diallyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The pyrazole ring and the chlorophenyl group are key functional groups that interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Diallyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C30H28ClN3O4

Molecular Weight

530.0 g/mol

IUPAC Name

bis(prop-2-enyl) 4-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C30H28ClN3O4/c1-5-16-37-29(35)25-19(3)32-20(4)26(30(36)38-17-6-2)27(25)24-18-34(23-10-8-7-9-11-23)33-28(24)21-12-14-22(31)15-13-21/h5-15,18,27,32H,1-2,16-17H2,3-4H3

InChI Key

BQSKVKMYTAGOSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)OCC=C

Origin of Product

United States

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